molecular formula C4H5N2NaO2S B13114982 Sodium 1-methyl-1H-pyrazole-3-sulfinate CAS No. 1616974-34-5

Sodium 1-methyl-1H-pyrazole-3-sulfinate

Katalognummer: B13114982
CAS-Nummer: 1616974-34-5
Molekulargewicht: 168.15 g/mol
InChI-Schlüssel: DKSGPIJWYRANJW-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 1-methyl-1H-pyrazole-3-sulfinate is a chemical compound with the molecular formula C4H5N2NaO2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

Vorbereitungsmethoden

The synthesis of sodium 1-methyl-1H-pyrazole-3-sulfinate typically involves the reaction of 1-methyl-1H-pyrazole with sulfur dioxide and a base such as sodium hydroxide. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Sodium 1-methyl-1H-pyrazole-3-sulfinate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Sodium 1-methyl-1H-pyrazole-3-sulfinate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of sodium 1-methyl-1H-pyrazole-3-sulfinate involves its interaction with molecular targets through its sulfinate group. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function. The specific pathways involved depend on the biological or chemical context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Sodium 1-methyl-1H-pyrazole-3-sulfinate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and the position of the sulfinate group, which influences its chemical behavior and applications.

Eigenschaften

CAS-Nummer

1616974-34-5

Molekularformel

C4H5N2NaO2S

Molekulargewicht

168.15 g/mol

IUPAC-Name

sodium;1-methylpyrazole-3-sulfinate

InChI

InChI=1S/C4H6N2O2S.Na/c1-6-3-2-4(5-6)9(7)8;/h2-3H,1H3,(H,7,8);/q;+1/p-1

InChI-Schlüssel

DKSGPIJWYRANJW-UHFFFAOYSA-M

Kanonische SMILES

CN1C=CC(=N1)S(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.